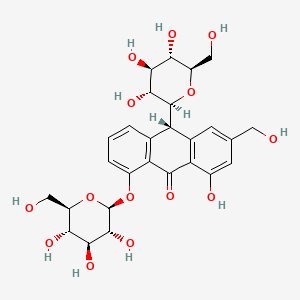

Cascaroside A

Overview

Description

Mechanism of Action

Target of Action

Cascaroside A is a natural product extracted from the plant Rhamnus cathartica . It is widely used in the medical field as a mild laxative . The primary targets of this compound are the cells in the colon, where it stimulates peristalsis, promoting bowel movements and relieving constipation .

Mode of Action

This action helps move the stool through the colon and out of the body, thereby relieving constipation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the digestive system, specifically the colon. By stimulating peristalsis, this compound affects the mechanical movement of the colon, which is a crucial part of the digestive process .

Pharmacokinetics

The compound is likely metabolized in the liver and excreted in the feces .

Result of Action

The primary result of this compound’s action is the relief of constipation. By stimulating peristalsis in the colon, it promotes bowel movements, helping to alleviate constipation . Additionally, this compound also has some anti-inflammatory and antioxidant effects, which may have potential in treating inflammatory bowel disease and preventing cardiovascular diseases .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by the pH level of the gastrointestinal tract. Furthermore, individual factors such as age, health status, and the presence of other medications can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cascaroside A typically involves the extraction from the bark of Rhamnus cathartica. The process begins with the drying and powdering of the bark, followed by solvent extraction using water or organic solvents. The extract is then subjected to solvent evaporation and crystallization to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The bark is harvested, dried, and ground into a fine powder. The powder is then extracted using large-scale solvent extraction techniques, followed by purification through crystallization. The final product is a high-purity crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions

Cascaroside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of anthraquinone derivatives, while reduction can yield anthranol derivatives .

Scientific Research Applications

Cascaroside A has a wide range of scientific research applications:

Comparison with Similar Compounds

. These compounds share similar structures but differ in their glycosylation patterns and biological activities. Compared to other phenolic glycosides like sennosides, Cascaroside A has a unique structure that contributes to its specific laxative properties .

List of Similar Compounds

- Cascaroside B

- Cascaroside C

- Cascaroside D

- Sennoside A

- Sennoside B

This compound stands out due to its specific glycosylation pattern and its potent laxative effects, making it a valuable compound in both research and medical applications .

Properties

IUPAC Name |

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYRSRTNMVAPR-ZHVWOXMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202107 | |

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-08-8, 50814-04-5 | |

| Record name | Cascaroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cascaroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050814045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CASCAROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI50I7OZY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

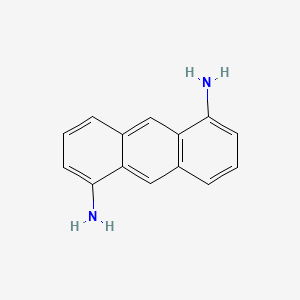

Q1: What is the structural characterization of Cascaroside A?

A: this compound is an anthrone C-glucoside. Its molecular formula is C30H36O14 and its molecular weight is 612.57 g/mol. [] Structurally, it is the 8-O-β-D-glucopyranoside of barbaloin. [] 1H and 13C NMR spectroscopy, along with circular dichroism (CD) spectroscopy, are commonly used to determine its structure and conformation. [, ]

Q2: How does this compound interact with its target and what are the downstream effects?

A: this compound, like other anthraquinone glycosides, exerts its laxative effect by interacting with the intestinal flora. Bacteria in the colon cleave the sugar moiety, converting this compound into its aglycone, aloe-emodin anthrone. [] Aloe-emodin anthrone then stimulates peristaltic movements in the large intestine, leading to a laxative effect. [, ]

Q3: What is the relationship between the structures of this compound and Cascaroside B?

A: Cascarosides A and B are diastereoisomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms at one or more stereocenters. [] Specifically, they are C-10 isomers of 8-O-(β-D-glucopyranosyl)barbaloin. []

Q4: How can this compound be differentiated from its diastereoisomer, Cascaroside B?

A: While diastereoisomers share the same fragmentation patterns in mass spectrometry, they differ in their optical rotations. [] This difference can be utilized for distinguishing between this compound and B.

Q5: How do anthrones, like this compound, differ from oxanthrones in their fragmentation patterns during mass spectrometry analysis?

A: The presence of an additional hydroxyl group at the C-10 position in oxanthrones results in distinct fragmentation patterns compared to anthrones like this compound. In positive ion mode, oxanthrones undergo McLafferty-type rearrangements leading to the formation of a quinone group. In negative ion mode, the second sugar loss in oxanthrones violates the odd-electron rule, resulting in a radical fragment. []

Q6: Can you elaborate on the analytical methods used for the isolation and identification of this compound?

A: High-performance counter-current chromatography (HPCCC) has proven to be an effective technique for isolating this compound from the bark of Rhamnus purshiana. [] This method allows for the separation and purification of significant quantities of this compound, making it suitable for further analysis and potential applications.

Q7: What are the typical contents of this compound found in commercially available Rhamnus purshiana extracts?

A: Research suggests that commercially available extracts of Rhamnus purshiana, commonly known as cascara, often contain lower amounts of C-glycosides, including this compound, than expected. [] These extracts may contain only about half the theoretical amount of C-glycosides and even fewer O-glycosides. [] This discrepancy highlights the possibility of decomposition during the extraction process, potentially impacting the overall efficacy of these products.

Q8: Is there a relationship between the structure of this compound and its toxicity?

A: Studies indicate that the presence of glucose moieties in the structure of anthraquinones, like in this compound, generally reduces their toxicity compared to their aglycone counterparts. [] This finding suggests that Cascara extracts enriched with Cascarosides might be a safer alternative for laxative purposes compared to extracts containing higher concentrations of free anthraquinones.

Q9: Does the presence of this compound in Lilium davidii extracts contribute to any beneficial effects for the plant?

A: While Cascaroside B was identified in the ethyl acetate fraction of Pseudomonas aeruginosa Ld-08 isolated from Lilium davidii, there's no direct evidence to suggest that this compound is present in Lilium davidii. [] The identified compounds, including Cascaroside B, contributed to antifungal and growth-promoting properties, but the specific role of this compound in this context remains unclear. []

Q10: What is the historical context of this compound research?

A: The initial research on this compound dates back to the 1960s. Early studies focused on isolating and characterizing the compound from the bark of Rhamnus purshiana, also known as Cascara. [, ] These initial investigations laid the foundation for understanding the chemical structure and properties of this important natural product.

Q11: How has the research on this compound evolved over time?

A: Initial research focused on the isolation, purification, and structural elucidation of this compound. [, , ] Subsequent studies explored its pharmacological activity, particularly its role as a laxative agent, and its metabolism by intestinal bacteria. [] More recent investigations have delved into the development of advanced analytical techniques, such as HPCCC, for the efficient isolation and characterization of this compound and its related compounds. [, ] These advancements allow for a deeper understanding of this compound and its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)

![1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1608414.png)

![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)